![molecular formula C21H30N2 B249879 N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine, also known as AEBP1, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. AEBP1 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine is not fully understood, but it is believed to act through various signaling pathways such as the Wnt/β-catenin pathway and the PI3K/Akt pathway. N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine has also been found to interact with various proteins such as adiponectin and integrins, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate gene expression, inhibit tumor growth and metastasis, regulate glucose and lipid metabolism, and modulate immune responses. N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine has also been found to play a role in cell adhesion and migration, making it a potential target for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine in lab experiments is its ability to regulate gene expression, making it a useful tool for studying various cellular processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine. One area of interest is the development of N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine-based therapies for cancer, obesity, and diabetes. Another area of interest is the further elucidation of its mechanism of action, which may lead to the identification of new drug targets. Additionally, the development of more efficient synthesis methods for N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine may allow for larger-scale production and more widespread use in research.
Synthesemethoden
The synthesis of N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine involves the reaction of 1-adamantanamine with 4-dimethylaminobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through various chromatographic methods to obtain pure N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, obesity, and diabetes. In cancer research, N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine has been found to inhibit tumor growth and metastasis by regulating the expression of certain genes. In obesity and diabetes research, N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine has been shown to regulate glucose and lipid metabolism, making it a potential target for drug development.
Eigenschaften
Molekularformel |
C21H30N2 |
---|---|
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
4-[1-(1-adamantyl)ethyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H30N2/c1-15(22-14-16-4-6-20(7-5-16)23(2)3)21-11-17-8-18(12-21)10-19(9-17)13-21/h4-7,14-15,17-19H,8-13H2,1-3H3 |
InChI-Schlüssel |
JLJPJDUKAFBQKF-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=CC4=CC=C(C=C4)N(C)C |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=CC4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.